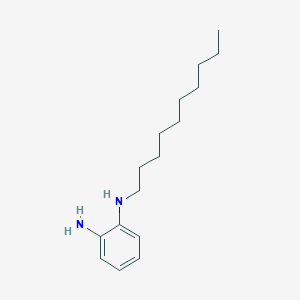
1,2-Benzenediamine, N-decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediamine, N-decyl- is an organic compound that belongs to the class of aromatic diamines. It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine, N-decyl- typically involves the reaction of 1,2-benzenediamine with a decyl halide under basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+C10H21X→C6H4(NH2)(NHC10H21)+HX
where (X) is a halogen (usually chlorine or bromine). The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Industrial Production Methods
In industrial settings, the production of 1,2-benzenediamine, N-decyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediamine, N-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediamine, N-decyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1,2-benzenediamine, N-decyl- involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can inhibit specific enzymes or bind to receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediamine: The parent compound without the decyl group.
1,3-Benzenediamine: An isomer with amino groups at different positions.
1,4-Benzenediamine: Another isomer with amino groups at para positions.
Uniqueness
1,2-Benzenediamine, N-decyl- is unique due to the presence of the decyl group, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound in various applications, particularly in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
72816-82-1 |
|---|---|
Molekularformel |
C16H28N2 |
Molekulargewicht |
248.41 g/mol |
IUPAC-Name |
2-N-decylbenzene-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
InChI-Schlüssel |
FCBYVPCDMVNVDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


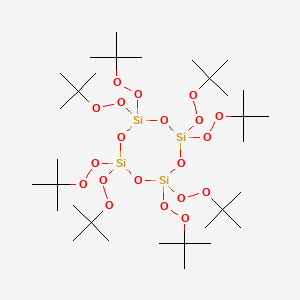

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

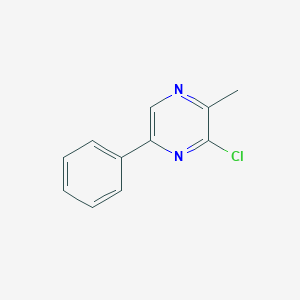


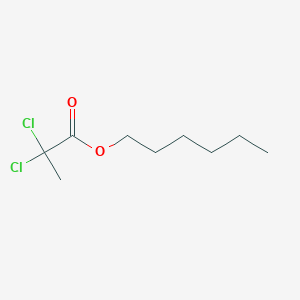

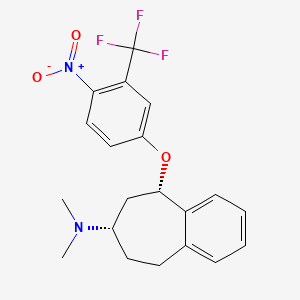
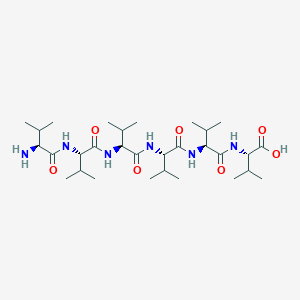

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
